1-(3-chlorophenyl)-3-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}urea
CAS No.: 1396812-30-8
Cat. No.: VC11888451
Molecular Formula: C17H16ClF3N4O
Molecular Weight: 384.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396812-30-8 |
|---|---|
| Molecular Formula | C17H16ClF3N4O |
| Molecular Weight | 384.8 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea |
| Standard InChI | InChI=1S/C17H16ClF3N4O/c18-11-2-1-3-12(8-11)23-16(26)22-7-6-15-24-13(10-4-5-10)9-14(25-15)17(19,20)21/h1-3,8-10H,4-7H2,(H2,22,23,26) |
| Standard InChI Key | HHYKDJWKFXULHV-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NC(=N2)CCNC(=O)NC3=CC(=CC=C3)Cl)C(F)(F)F |
| Canonical SMILES | C1CC1C2=CC(=NC(=N2)CCNC(=O)NC3=CC(=CC=C3)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
Structural Components
-
Urea backbone: Central NHCONH linkage.
-
3-Chlorophenyl group: Aromatic ring with a chlorine substituent at the meta position.
-
Pyrimidine ring: Heterocyclic core with:
Table 1: Key Structural Descriptors
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a multi-step approach:
-
Pyrimidine Ring Formation: Cyclocondensation of cyclopropylacetamidine with trifluoromethyl ketones under acidic conditions .
-
Ethyl Linkage Introduction: Alkylation of the pyrimidine intermediate with 2-chloroethylamine .
-
Urea Coupling: Reaction of 3-chlorophenyl isocyanate with the amine-functionalized pyrimidine .
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrimidine cyclization | HCl, 100°C, 12h | 65–70% |
| 2 | Ethylamine alkylation | K₂CO₃, DMF, 80°C, 6h | 80–85% |
| 3 | Urea formation | 3-Chlorophenyl isocyanate, THF | 75–80% |
Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.55–7.30 (m, 4H, Ar-H), 6.10 (t, 1H, NH), 3.60 (q, 2H, CH₂), 2.90 (m, 1H, cyclopropyl), 1.20–1.00 (m, 4H, cyclopropyl) .
Pharmacological and Industrial Applications
Kinase Inhibition
Structural analogs (e.g., SNS-314) inhibit Aurora kinases, disrupting mitosis in cancer cells . The trifluoromethyl-pyrimidine moiety likely enhances ATP-binding site interactions .
Orexin Receptor Modulation
Urea derivatives in WO2022132696A1 act as orexin receptor agonists, suggesting potential utility in sleep disorders .
Antibacterial Activity
Chlorophenyl-urea compounds exhibit efficacy against Gram-positive bacteria, possibly via cell wall synthesis inhibition .
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| SNS-314 | Aurora Kinase A | 1.2 nM | |
| PSNCBAM-1 | Cannabinoid Receptor | 48 nM | |
| RTI-371 | Dopamine Transporter | 6.8 nM |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume